molecular formula C18H13ClN2OS2 B2870425 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-06-4

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2870425
CAS No.: 902939-06-4
M. Wt: 372.89
InChI Key: GUJYBMMKTQMTAQ-UHFFFAOYSA-N
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Description

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a methylthio group, and a chromeno-pyrimidine core structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form a Schiff base, followed by cyclization with malononitrile and subsequent reactions to introduce the chromeno-pyrimidine core . The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its combination of a chloro group, a methylthio group, and a chromeno-pyrimidine core. This unique structure contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

CAS No.

902939-06-4

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.89

IUPAC Name

7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

GUJYBMMKTQMTAQ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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